Methyl-N-Succinimidyladipat

Übersicht

Beschreibung

Synthesis Analysis

MNSA and related succinimidyl carbamate derivatives are synthesized from N-protected α-amino acids and dipeptides. These compounds serve as precursors for a variety of chemical structures, including 1,3,5-triazepan-2,6-diones, which are conformationally constrained dipeptide mimetics. Techniques such as ultrasound have accelerated the synthesis of these derivatives, highlighting the efficiency and innovation in modern synthetic methods (Fischer et al., 2007); (Sureshbabu et al., 2008).

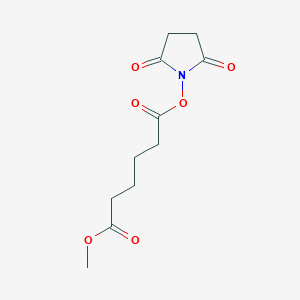

Molecular Structure Analysis

The molecular structure of MNSA and its derivatives is characterized by the presence of the succinimidyl group, which plays a crucial role in their reactivity and applications. Structural analyses, including NMR studies, have revealed that these compounds can adopt folded conformations in solution, influencing their chemical behavior and potential applications in the synthesis of complex molecules (Fischer et al., 2007).

Chemical Reactions and Properties

MNSA and its derivatives are versatile in chemical reactions, serving as intermediates for the synthesis of peptidyl ureas, ureido-peptides, and other complex structures. Their reactivity with amines and amino acids allows for the construction of diverse chemical entities, demonstrating their importance in peptide and protein engineering (Sureshbabu et al., 2006).

Physical Properties Analysis

The physical properties of MNSA derivatives, such as solubility and stability, are critical for their application in chemical synthesis. These properties are influenced by the molecular structure and the presence of protective groups, which can be tailored to enhance reactivity and selectivity in various chemical contexts (Garg et al., 1993).

Chemical Properties Analysis

The chemical properties of MNSA derivatives, including reactivity patterns and the ability to form stable conjugates with proteins and peptides, are fundamental to their utility in bioconjugation and labeling applications. These compounds exhibit selective reactivity towards amino groups, enabling the modification of biomolecules for research and therapeutic purposes (Carlsson et al., 1978).

Wissenschaftliche Forschungsanwendungen

Katalysator und Zwischenprodukt für die organische Synthese

MSA wird hauptsächlich im Bereich der organischen Synthese als Katalysator und Zwischenprodukt verwendet. Es spielt eine entscheidende Rolle bei der Synthese von 1,4-Dicarbonylverbindungen und Keton-Aldehydverbindungen .

Synthese anderer organischer Verbindungen

MSA dient als wichtiges Zwischenprodukt bei der Synthese anderer organischer Verbindungen. Seine Reaktivität und Stabilität machen es zu einem wertvollen Bestandteil in einer Vielzahl von chemischen Reaktionen .

Vernetzungsreagenz

MSA ist ein maskiertes, aminoreaktives, heterobifunktionelles Vernetzungsreagenz. Dies bedeutet, dass es Brücken zwischen verschiedenen Molekülen bilden kann, wodurch die Bildung größerer, komplexerer Strukturen ermöglicht wird .

Biochemische Forschung

Aufgrund seiner Fähigkeit als Vernetzungsreagenz zu wirken, hat MSA potenzielle Anwendungen in der biochemischen Forschung, insbesondere im Studium von Proteinen und anderen großen Biomolekülen .

Pharmazeutische Forschung

Die Eigenschaften von MSA können es in der pharmazeutischen Forschung nützlich machen, insbesondere bei der Entwicklung neuer Medikamente und Therapeutika .

Materialwissenschaft

<a aria-label="3: Material Science" data-citationid="ca1c346d-19f1-11f6-2f7c-e5e807ff498a-41" h="ID=SERP,5015

Safety and Hazards

“Methyl N-Succinimidyl Adipate” should be handled with care. It should be avoided from contact with skin, eyes, and respiratory tract . In case of contact, it is advised to rinse immediately with plenty of water and seek medical help . The compound should be stored in a cool, dry place, away from fire sources and oxidizing agents .

Wirkmechanismus

Target of Action

Methyl N-Succinimidyl Adipate (MSA) is a masked, amino reactive, heterobifunctional crosslinking reagent . It primarily targets amino groups in proteins and other organic molecules, acting as a bridge to connect two separate molecules through a stable covalent bond .

Mode of Action

MSA interacts with its targets through a two-step process. First, the succinimidyl ester group in MSA reacts with an amino group in the target molecule, forming a stable amide bond and releasing a molecule of succinimide. This reaction “unmasks” the adipate group in MSA, allowing it to react with a second amino group in another molecule . This results in the formation of a stable crosslink between the two molecules .

Biochemical Pathways

The exact biochemical pathways affected by MSA depend on the specific molecules it crosslinks. In general, crosslinking can alter the structure and function of proteins, potentially affecting any biochemical pathways in which these proteins are involved. More specific information would require knowledge of the particular proteins or molecules being crosslinked .

Pharmacokinetics

Its metabolism and excretion would depend on the specific biochemical pathways it affects .

Result of Action

The molecular and cellular effects of MSA’s action depend on the specific molecules it crosslinks. By forming stable covalent bonds between two separate molecules, MSA can alter the structure and function of these molecules. This can lead to changes in cellular processes, potentially resulting in altered cell behavior or phenotype .

Action Environment

The action, efficacy, and stability of MSA can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of MSA, with a near-neutral pH generally being optimal for its crosslinking activity . Additionally, temperature can influence the rate of the crosslinking reaction, with higher temperatures generally increasing the reaction rate . MSA should be stored at -20°C to maintain its stability .

Eigenschaften

IUPAC Name |

6-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO6/c1-17-10(15)4-2-3-5-11(16)18-12-8(13)6-7-9(12)14/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDXDBSWYJDHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403493 | |

| Record name | Methyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118380-06-6 | |

| Record name | Methyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid](/img/structure/B14065.png)

![Dibenz[a,h]acridine](/img/structure/B14076.png)

![Dibenz[a,j]acridine](/img/structure/B14077.png)

![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)